molecular formula C7H5BF4O2 B1317759 2-Fluoro-4-(trifluoromethyl)phenylboronic acid CAS No. 503309-11-3

2-Fluoro-4-(trifluoromethyl)phenylboronic acid

Cat. No. B1317759
M. Wt: 207.92 g/mol
InChI Key: SSFSVKVWAURAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BF4O2 . It is used in various chemical reactions and has been mentioned in several scientific papers .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring with a boronic acid group, a fluorine atom, and a trifluoromethyl group attached to it . The exact structure can be represented by the SMILES string OB(O)c1ccc(cc1F)C(F)(F)F .


Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethyl)phenylboronic acid is known to participate in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It is also used in the synthesis of various biologically active molecules .


Physical And Chemical Properties Analysis

2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a solid compound with the molecular weight of 207.92 . Its exact physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Catalyst in Dehydrative Amidation

2-Fluoro-4-(trifluoromethyl)phenylboronic acid has been studied for its role in catalyzing dehydrative amidation between carboxylic acids and amines. Research suggests that this compound is highly effective in this reaction, making it valuable for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Synthesis of Key Intermediates

It serves as an important intermediate in the synthesis of various compounds. For instance, 2-Fluoro-4-bromobiphenyl, crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials, can be synthesized using a related compound (Qiu, Gu, Zhang, & Xu, 2009).

Fluoro-trifluoromethylation of Arylacetylenes

This compound is involved in the fluoro-trifluoromethylation of arylacetylenes, which is a significant process in organic synthesis, enabling the production of various functionalized trifluoromethylated Z-alkenes (Zhang, Wan, & Bie, 2017).

Development of Novel Compounds

Studies have also shown its use in synthesizing new compounds such as 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, which holds potential for further chemical applications (Zhong-wei, 2006).

Studies in Adsorption Mechanisms

Research on the adsorption mechanism of phenylboronic acids, including 2-fluoro phenylboronicacid variants, provides insights into their interactions with surfaces like silver nanoparticles. This is crucial for understanding their chemical behavior and potential applications in various fields (Piergies et al., 2013).

Reactivity with Copper(III) Trifluoromethyl Complexes

Another area of research involves the interaction of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid with copper(III) trifluoromethyl complexes. This study provides fundamental insights into the structure and reactivity of these complexes, which are significant in trifluoromethylation chemistry (Zhang & Bie, 2016).

Cross-Coupling Reactions

This compound plays a role in cross-coupling reactions, a fundamental process in organic chemistry. Research has been conducted on the synthesis of α-(Fluorophenyl)pyridine by palladium-catalyzed cross-coupling reaction using fluoro-substituted phenylboronic acid, which includes derivatives of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid (Xu et al., 2008).

Sensor Development for Glucose Recognition

In the field of biosensing, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid derivatives have been studied for enzyme-free glucose sensing at physiological conditions, highlighting its potential in medical and biological applications (Bao et al., 2021).

Exploring Novel Arylene Ether Polymers

Research includes the synthesis of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer, derived from 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. These studies are crucial in the development of new materials with unique properties (Banerjee et al., 2009).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the GHS classification . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSVKVWAURAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585932
Record name [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)phenylboronic acid

CAS RN

503309-11-3
Record name [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-(trifluoromethyl)phenylboronic acid

Citations

For This Compound
9
Citations
MY Teng, S Zhang, YM Jin, TY Li, X Liu, QL Xu, C Lin… - Dyes and …, 2014 - Elsevier
Using 2-(4-trifluoromethyl-6-fluorophenyl)pyridine (tfmfppy) as the cyclometalated ligand and tetraphenylimidodiphosphinate (tpip) derivatives as ancillary ligands, three iridium …
Number of citations: 22 www.sciencedirect.com
L Zhang, MA Brodney, J Candler… - Journal of medicinal …, 2011 - ACS Publications
A novel series of mGluR2 positive allosteric modulators (PAMs), 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, is herein disclosed. Structure−activity relationship studies …
Number of citations: 41 pubs.acs.org
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
K Sato, H Takahagi, O Kubo, K Hidaka… - Bioorganic & Medicinal …, 2015 - Elsevier
Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) has emerged as a potential peripheral target for the treatment of obesity and metabolic disorders. We previously identified a …
Number of citations: 14 www.sciencedirect.com
G Toupalas - 2023 - research-collection.ethz.ch
Transition metal catalysis has had a transformative impact on organic synthesis and has been at the center of important developments across different research areas. To date …
Number of citations: 0 www.research-collection.ethz.ch
H Teng - 2011 - repository.library.northeastern.edu
Two cannabinoid receptors (CB1 and CB2) belonging to the superfamily of G-protein coupled receptors (GPCRs) play a vital role in multiple physiological functions. CB1 is found …
B Wu, HL Wang, L Pettus, RP Wurz… - Journal of medicinal …, 2010 - ACS Publications
The p38 mitogen-activated protein kinase (MAPK) plays an important role in the production of proinflammatory cytokines, making it an attractive target for the treatment of various …
Number of citations: 25 pubs.acs.org
KL Skubi - 2017 - search.proquest.com
One of the primary areas of research in the Yoon laboratory is the study of photochemical reactions. These processes can operate through mechanistic pathways that are distinct from …
Number of citations: 0 search.proquest.com
佐藤健二郎 - 博士学位論文/本文(平成27 年度授与), 2016
Number of citations: 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.